tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a suitable isoquinoline precursor, followed by esterification and cyclization reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Products with new functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group are key functional groups that can participate in binding interactions with target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 6-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 6-iodo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different chemical and biological properties. Additionally, the tert-butyl ester group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Biological Activity
Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1214900-33-0) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₄H₁₆BrNO₃
- Molecular Weight : 326.19 g/mol
- CAS Number : 1214900-33-0
Synthesis
The synthesis of this compound typically involves the reaction of homophthalic anhydride with imines, leading to the formation of the isoquinoline structure. This method allows for the introduction of various functional groups that can enhance biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including this compound. In vitro tests have shown promising activity against strains of human coronaviruses such as HCoV-229E and HCoV-OC43. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function and preventing viral replication .
Antitumor Activity
The THIQ scaffold has been associated with antitumor properties. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation, making them potential candidates for cancer therapy .
Other Biological Activities
Tetrahydroisoquinolines are also noted for their anticonvulsant , anti-inflammatory , and antidiabetic activities. The structural diversity within this compound class suggests a broad spectrum of pharmacological effects, which warrants further investigation into their therapeutic applications .
Study on Antiviral Properties
A comparative study involving various THIQ derivatives assessed their antiviral efficacy against coronaviruses. This compound was included in this analysis, revealing significant antiviral properties that could lead to its development as a therapeutic agent for viral infections .
Antitumor Efficacy Assessment
Research conducted on the antitumor effects of THIQ compounds showed that tert-butyl 6-bromo derivatives exhibited notable cytotoxicity against several cancer cell lines. The study utilized assays to measure cell viability post-treatment, demonstrating a dose-dependent response indicative of its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-9-8-10(15)4-5-11(9)12(16)17/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKMSQYSOZVXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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